3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline
Overview
Description
3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline is an organic compound with the molecular formula C17H21NO2. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the aniline ring, and a substituted phenylprop-2-enyl group attached to the nitrogen atom. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and an appropriate substituted phenylprop-2-enyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enyl group, converting it to a single bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline involves its interaction with specific molecular targets. The methoxy groups and the phenylprop-2-enyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: A precursor in the synthesis of the target compound.
3,5-Dimethoxybenzaldehyde: Shares the methoxy substitution pattern but differs in functional groups.
3,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine side chain instead of the phenylprop-2-enyl group.
Uniqueness
3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline is unique due to its specific substitution pattern and the presence of both methoxy groups and a phenylprop-2-enyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(9-15-7-5-4-6-8-15)13-19-16-10-17(20-2)12-18(11-16)21-3/h4-12,19H,13H2,1-3H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUUOIMYVSCKQ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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